4-fluoro-2-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide
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Overview
Description
4-fluoro-2-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide is a complex organic compound that features a fluorinated aromatic ring, a methyl group, and a sulfonamide moiety attached to an octahydrobenzo[b][1,4]dioxin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with benzenesulfonyl chloride under controlled pH conditions to form 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide . This intermediate is further substituted at the nitrogen position with various alkyl or aryl halides in the presence of N,N-dimethylformamide and a catalytic amount of lithium hydride to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-2-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the aromatic ring can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary but typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated or non-fluorinated derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
4-fluoro-2-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for designing new drugs with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for developing advanced materials with specific properties.
Biological Studies: It can be employed in studies to understand its interactions with biological targets and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 4-fluoro-2-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with target proteins.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: A precursor in the synthesis of the target compound.
N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide:
Uniqueness
4-fluoro-2-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide is unique due to its combination of a fluorinated aromatic ring, a sulfonamide group, and an octahydrobenzo[b][1,4]dioxin ring system. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-4-fluoro-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4S/c1-10-8-11(16)2-5-15(10)22(18,19)17-12-3-4-13-14(9-12)21-7-6-20-13/h2,5,8,12-14,17H,3-4,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSKIRDUYHHLDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2CCC3C(C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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